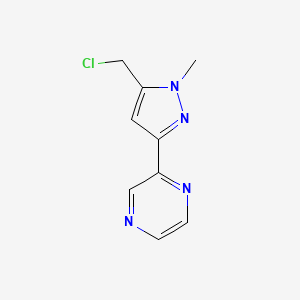
2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure that suggests diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C8H9ClN4, with a molecular weight of approximately 200.64 g/mol. The presence of the chloromethyl group and the pyrazole moiety contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound possess significant biological activities. Below are summarized findings from various studies:
Anticancer Activity
- Mechanism of Action : Pyrazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways. For instance, studies demonstrate that modifications at the pyrazine ring can enhance potency against specific kinases involved in tumor growth regulation .
- Case Study : A study on related pyrazine compounds revealed that they exhibit IC50 values in the low micromolar range against several cancer types, including breast and lung cancers . This suggests that this compound may similarly impact cancer cell viability.
Antimicrobial Activity
Research has indicated that certain pyrazine derivatives show promise as antimicrobial agents. For example, some compounds within this class have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The chloromethyl group may enhance membrane permeability, facilitating greater antibacterial activity.
Cholinesterase Inhibition
Inhibitors of cholinesterases are crucial for treating neurodegenerative diseases like Alzheimer's. Some studies have identified pyrazine derivatives as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with promising IC50 values indicating their effectiveness in modulating cholinergic activity .
Data Table: Biological Activities of Related Pyrazine Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| 2-(5-Methyl-1H-pyrazol-3-yl)pyridine | Anticancer | 0.36 | CDK2 |
| 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine | Cholinesterase Inhibitor | 0.466 | AChE |
| Bis-steroidal pyrazines | Anticancer | <10 | Various Cancer Lines |
| 2-(5-Chloromethyl)-1-methyl-1H-pyrazole | Antimicrobial | 12 | MRSA |
Propiedades
IUPAC Name |
2-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-7(5-10)4-8(13-14)9-6-11-2-3-12-9/h2-4,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTMYIJBTHECQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













